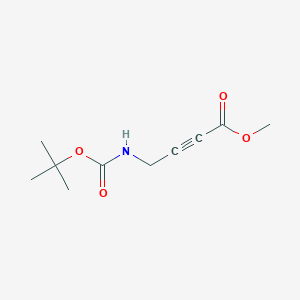
Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate
Overview
Description
Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is an organic compound with the molecular formula C10H15NO4. It is a derivative of but-2-ynoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group.
Mechanism of Action
Target of Action
It’s worth noting that this compound is often used in the synthesis of various organic compounds, which suggests its potential role in interacting with a wide range of molecular targets.
Mode of Action
As a chemical compound used in synthesis, its interaction with targets would largely depend on the specific context of the reaction and the other compounds involved .
Biochemical Pathways
Given its use in the synthesis of various organic compounds, it’s likely that it plays a role in a variety of biochemical reactions.
Action Environment
The action, efficacy, and stability of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds or catalysts . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with but-2-ynoic acid and tert-butyl carbamate.
Formation of Intermediate: The but-2-ynoic acid is first converted to its methyl ester using methanol and an acid catalyst.
Protection of Amino Group: The amino group is protected by reacting tert-butyl carbamate with the methyl ester of but-2-ynoic acid in the presence of a base such as sodium hydroxide.
Final Product: The reaction mixture is then purified to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield.
Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate finds applications in various fields:
Chemistry: Used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-((tert-butoxycarbonyl)amino)butanoate: Similar structure but lacks the alkyne group.
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Contains a hydroxyl group and a phenyl ring.
tert-Butoxycarbonyl derivatives of amino acids: Various Boc-protected amino acids used in peptide synthesis
Uniqueness
Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate is unique due to its alkyne group, which provides additional reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds.
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(13)11-7-5-6-8(12)14-4/h7H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMAPDGQRMRLIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC#CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471730 | |
| Record name | Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163852-55-9 | |
| Record name | Methyl 4-((tert-butoxycarbonyl)amino)but-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


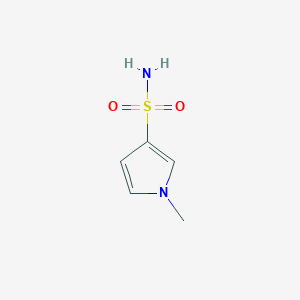

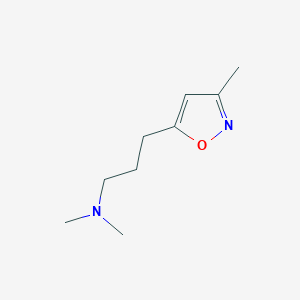

![5-Bromo-6-(2-oxo-2H-chromen-3-yl)imidazo[2,1-b][1,3,4]thiadiazole-2-sulfonamide](/img/structure/B60874.png)
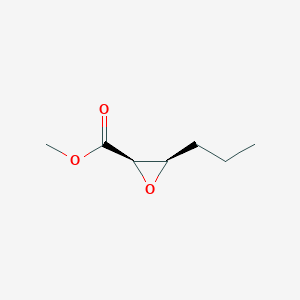


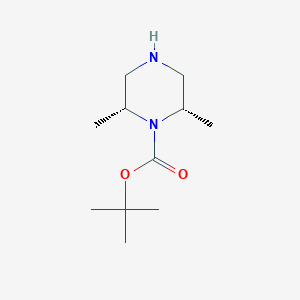
![4-Methoxy-8-oct-1-enylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B60891.png)
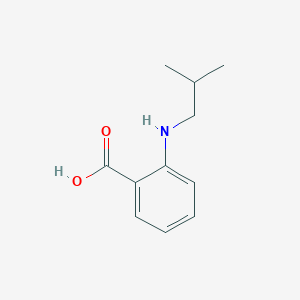


![(2R)-2-amino-3-[(R)-benzylsulfinyl]propanoic acid](/img/structure/B60899.png)
